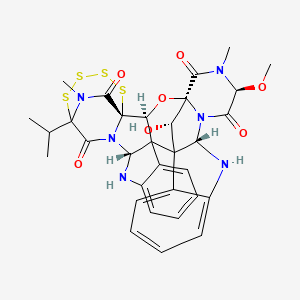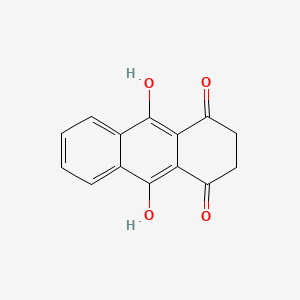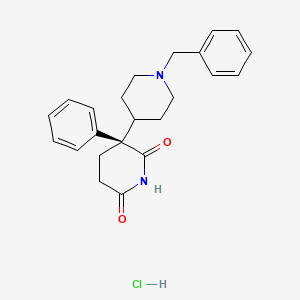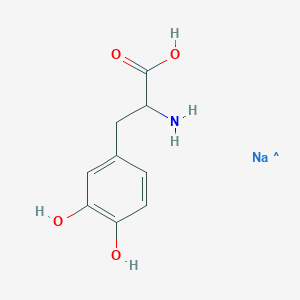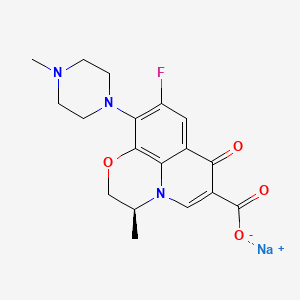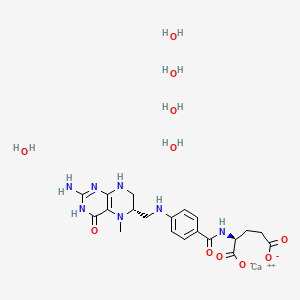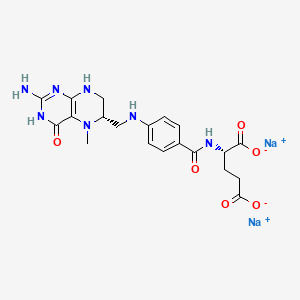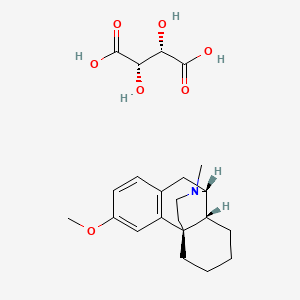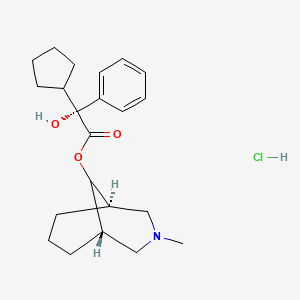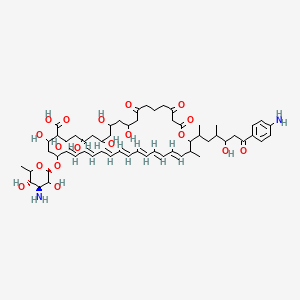
LLL12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LLL12 is a novel small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. The constitutive activation of STAT3 has been implicated in the development and progression of several types of cancer, making it an attractive target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
LLL12 was developed using computer-aided rational design based on the structure of curcumin . The synthesis of this compound involves multiple steps, including the formation of key intermediates and their subsequent reactions to yield the final product. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
LLL12 primarily undergoes reactions that involve the inhibition of STAT3 phosphorylation. This inhibition is achieved through the binding of this compound to the STAT3 protein, preventing its activation and subsequent signaling .
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include:
Dimethyl sulfoxide (DMSO): Used as a solvent for dissolving this compound.
Phosphate-buffered saline (PBS): Used to maintain the physiological pH during experiments.
Cell culture media: Used to grow and maintain cancer cell lines for in vitro studies.
Major Products Formed
The major products formed from the reactions involving this compound are the inhibited forms of STAT3 and its downstream targets. This inhibition leads to reduced cell proliferation, migration, and survival in various cancer cell lines .
Scientific Research Applications
LLL12 has shown significant potential in various scientific research applications, particularly in the fields of cancer biology and oncology. Some of the key applications include:
Cancer Therapy: This compound has demonstrated antitumor activity in several types of cancer, including breast, brain, pancreatic, and glioblastoma
Combination Therapy: This compound has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and paclitaxel, by sensitizing cancer cells to these drugs.
Mechanistic Studies: This compound is used to study the role of STAT3 signaling in cancer progression and to identify potential therapeutic targets for drug development.
Mechanism of Action
LLL12 exerts its effects by specifically inhibiting the phosphorylation of STAT3 at tyrosine 705 (Y705). This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its ability to regulate the transcription of target genes involved in cell proliferation, survival, and metastasis . The molecular targets and pathways involved in the mechanism of action of this compound include the IL-6/JAK/STAT3 signaling pathway, which is frequently dysregulated in various cancers .
Comparison with Similar Compounds
LLL12 is unique in its ability to selectively inhibit STAT3 phosphorylation without affecting other signaling pathways, such as STAT1 or ERK phosphorylation . Some similar compounds that also target the STAT3 pathway include:
LLL12B: A derivative of this compound with improved potency and selectivity.
Stattic: Another small molecule inhibitor of STAT3 that prevents its activation and dimerization.
S3I-201: A small molecule inhibitor that disrupts the interaction between STAT3 and its DNA-binding sites.
These compounds share a common mechanism of action but differ in their chemical structures, potencies, and selectivities. This compound stands out due to its rational design based on the curcumin structure and its demonstrated efficacy in various cancer models .
Properties
CAS No. |
1260247-42-4 |
|---|---|
Molecular Formula |
C14H9NO5S |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
5-hydroxy-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C14H9NO5S/c15-21(19,20)10-6-2-4-8-12(10)14(18)7-3-1-5-9(16)11(7)13(8)17/h1-6,16H,(H2,15,19,20) |
InChI Key |
CQBHSRLUQDYPBU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LLL12; LLL-12; LLL 12 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



